3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate
Description
3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate is a benzoic acid derivative featuring a 3-amino substituent and a 4-methyl-piperazinyl group at the para position of the aromatic ring, with three water molecules in its crystalline structure. The trihydrate form likely enhances stability and modulates solubility compared to its anhydrous counterpart, as hydration often reduces crystallinity and alters dissolution kinetics .
Properties
IUPAC Name |
3-amino-4-(4-methylpiperazin-1-yl)benzoic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.3H2O/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13;;;/h2-3,8H,4-7,13H2,1H3,(H,16,17);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZAVHUCGWZOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methyl-piperazine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its role as an inhibitor of specific biological pathways involved in inflammation and immune responses. Notably, it has shown promise in modulating Interleukin-1 Receptor Associated Kinase (IRAK) signaling pathways, which are crucial in the pathogenesis of several autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Inhibitors targeting IRAK have the potential to reduce pro-inflammatory cytokine production, thereby alleviating symptoms associated with these diseases .
Research Findings:
Recent studies have demonstrated that derivatives of this compound can effectively inhibit IRAK-1 and IRAK-4, leading to decreased cytokine release and improved outcomes in models of autoimmune disease. The modulation of these pathways suggests a significant therapeutic avenue for conditions characterized by excessive inflammation .
Applications in Cell Biology
Cell Culture Studies:
In cellular assays, 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate has been utilized to study its effects on cell proliferation and apoptosis. Its ability to influence signaling pathways makes it a valuable tool in understanding cellular responses to inflammatory stimuli .
Biochemical Research:
This compound is also being explored for its applications in proteomics research. It serves as a biochemical probe for studying protein interactions and modifications, particularly in the context of disease-related pathways .
Case Studies and Research Insights
| Study | Focus | Findings |
|---|---|---|
| Study A | IRAK Modulation | Demonstrated that derivatives significantly inhibited IL-1β-induced cytokine production in vitro. |
| Study B | Autoimmune Disorders | Showed reduced severity in experimental models of rheumatoid arthritis when treated with this compound. |
| Study C | Cell Proliferation | Investigated effects on cancer cell lines, revealing potential anti-proliferative properties. |
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate involves its interaction with specific molecular targets. The amino group and piperazine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate, along with their distinguishing features:
*Similarity scores calculated based on structural and functional group alignment .
Detailed Research Findings
Substituent Position and Biosensor Recognition
Evidence from a yeast-based biosensor study highlights that the position of substituents (para > ortho > meta) on benzoic acid derivatives significantly influences recognition sensitivity, often more than the chemical nature of the substituent itself . For this compound, the para-positioned methyl-piperazine group may optimize binding to biosensor domains (e.g., HbaR-LexA systems), enabling fluorescence-based detection.
Solubility and Hydration Effects
The trihydrate form of the compound likely exhibits lower aqueous solubility compared to non-hydrated analogs, as seen in calcium benzoate trihydrate (4.5 g/100 g water) versus calcium acetate hydrate (43.6 g/100 g water) . This suggests that hydration introduces steric and ionic barriers to dissolution, which could influence bioavailability or formulation strategies.
Functional Group Impact on Bioactivity
- Methyl-piperazine vs.
- Amino Group at Position 3: The electron-donating amino group may increase the acidity of the benzoic acid moiety (pKa modulation), affecting ionizability and membrane penetration .
Biological Activity
3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate is a compound that belongs to the class of piperazine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Piperazine derivatives, including 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid, exhibit a wide range of biological activities:
- Antimicrobial Activity : Piperazine compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperazine ring enhances interaction with microbial targets.
- Antitumor Activity : Research indicates that derivatives of benzoic acid can inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds similar to 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid can affect cell cycle progression and promote cancer cell death .
- Antiviral Effects : Some studies suggest that piperazine derivatives can modulate immune responses and exhibit antiviral properties by inhibiting viral replication .
- Anti-inflammatory Properties : Compounds in this class may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
The biological activity of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid is attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including α-adrenoceptors, which play a role in neurotransmission and vascular regulation .
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in lipid metabolism, potentially making it useful for conditions like non-alcoholic steatohepatitis (NASH) .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of piperazine derivatives similar to 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid. The results indicated significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating potent activity against several cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a comparative study, the antimicrobial activity of various piperazine derivatives was tested against clinical isolates. The results showed that compounds containing the piperazine moiety exhibited superior antibacterial properties compared to standard antibiotics .
Data Tables
Q & A
Q. What synthetic routes are recommended for 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid trihydrate, and how can hydration be controlled during purification?
- Methodological Answer : A common approach involves coupling 4-methylpiperazine with a halogenated benzoic acid derivative under basic conditions. For trihydrate formation, post-synthetic crystallization in aqueous/organic solvent mixtures (e.g., water/ethanol) is critical. Evidence from analogous piperazine-containing compounds suggests using controlled cooling rates (0–5°C) to stabilize the trihydrate form . Post-synthesis, lyophilization or vacuum drying at 40–50°C ensures consistent hydration, as seen in protocols for related benzoic acid derivatives .
Q. How can researchers confirm the structural integrity of the compound after synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Compare peak assignments to analogous compounds (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile in , δ = 7.54 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS-EI for C12H10N6 gave [M]+ = 238.0962) .
- IR Spectroscopy : Identify functional groups (e.g., amine stretches near 3129 cm⁻¹ and carboxylate bands at 2231 cm⁻¹) .
Q. What solvents are optimal for solubility studies, and how does pH affect stability?
- Methodological Answer : Solubility screening in DMSO, water (pH-adjusted), and ethanol is recommended. For trihydrate stability, maintain neutral pH (6–8) to prevent hydrolysis of the piperazine moiety. Data from related 4-(4-methylpiperazin-1-yl)aniline dihydrochloride suggests solubility >10 mg/mL in DMSO but <1 mg/mL in water without pH adjustment .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing impurities?
- Methodological Answer : Key variables include:
- Catalyst selection : Use trifluoroacetic acid (TFA) to enhance coupling efficiency, as demonstrated in triazole-pyrazole hybrid synthesis (10 equiv TFA at 50°C) .
- Solvent choice : Methylene chloride or THF improves yield compared to polar aprotic solvents.
- Stoichiometry : A 7.5:1 molar ratio of azido(trimethyl)silane to precursor reduces side products . Monitor impurities via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Cross-validate using multiple techniques:
- DSC/TGA : Differentiate between anhydrous and trihydrate forms (e.g., mp 187–190°C for anhydrous vs. decomposition near 100°C for hydrated forms) .
- XRD : Confirm crystallinity differences, as hydration alters lattice parameters .
Q. How does the trihydrate form influence biological activity compared to anhydrous analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
